2-(1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide
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Overview
Description
2-(1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide is a useful research compound. Its molecular formula is C22H17N3O2 and its molecular weight is 355.397. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory Applications
Research by Al-Ostoot et al. (2020) demonstrates the synthesis and molecular docking analysis of an indole acetamide derivative showing anti-inflammatory activity through in silico modeling targeting cyclooxygenase COX-1 and 2 domains. This highlights the compound's potential in designing anti-inflammatory drugs (Al-Ostoot et al., 2020).
Antimicrobial Applications
Debnath and Ganguly (2015) synthesized novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives and evaluated them as antimicrobial agents. Some derivatives showed promising antibacterial and antifungal activities, indicating their potential in combating various pathogenic microorganisms (Debnath & Ganguly, 2015).
Antioxidant Properties
Gopi and Dhanaraju (2020) explored the synthesis and antioxidant properties of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives. Their findings revealed considerable antioxidant activity in synthesized compounds, emphasizing the importance of such derivatives in developing new antioxidant agents (Gopi & Dhanaraju, 2020).
Anticancer Applications
Duran and Demirayak (2012) discussed the synthesis and evaluation of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives for their anticancer activities. The study highlights the potential of these compounds against melanoma-type cell lines, providing a basis for further investigation into their use as anticancer agents (Duran & Demirayak, 2012).
Mechanism of Action
Target of Action
The compound 2-(1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them valuable for treatment development .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The compound’s structure suggests it may have good bioavailability due to the presence of the indole nucleus, which is a common feature in many biologically active compounds .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide are largely attributed to its indole moiety. Indoles are known to play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders
Cellular Effects
Indole derivatives have been shown to exhibit various biologically vital properties, including anti-inflammatory, anti-depressant, anti-fungal, anti-cancer, antihypertensive, antibiotic, anti-microbial, anti-viral, and analgesic activities . These effects suggest that this compound may influence cell function in a similar manner.
Molecular Mechanism
It is known that indole derivatives can interact with various biomolecules, potentially leading to changes in gene expression
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic processes , suggesting that this compound may interact with certain enzymes or cofactors and affect metabolic flux or metabolite levels.
Properties
IUPAC Name |
N-(4-anilinophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c26-21(19-14-23-20-9-5-4-8-18(19)20)22(27)25-17-12-10-16(11-13-17)24-15-6-2-1-3-7-15/h1-14,23-24H,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIPCJHQVUNCMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.